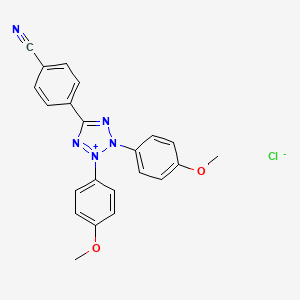![molecular formula C10H11N3OS B1371674 5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine CAS No. 1177316-64-1](/img/structure/B1371674.png)
5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Thiazole Synthesis Applications : One study explored the synthesis of thiazoles from 1,3,4-oxadiazoles, which is relevant to the chemical structure of "5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine". This process involved methylating compounds to furnish related compounds, demonstrating the flexibility of 1,3,4-oxadiazoles in synthesizing diverse chemical structures (Paepke et al., 2009).
Antifungal Activity : A study synthesized a series of 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thiones and evaluated their antifungal activity. Some compounds exhibited promising antifungal activity against various fungal pathogens, indicating the potential of 1,3,4-oxadiazole derivatives in developing antifungal drugs (Nimbalkar et al., 2016).
Synthesis and Reactions of Oxadiazoles : Another study focused on the synthesis of various 1,3,4-oxadiazole derivatives, highlighting the chemical versatility of these compounds. The research included the preparation of different substituted oxadiazoles and their reactions with other chemical agents (Hamad, 1990).
Anti-Proliferative Activity : A study explored the anti-proliferative activity of new 5-(2-amino-3-pyridyl)-2-thioxo-3H - 1,3,4-oxadiazole derivatives, revealing that some compounds showed cytotoxic activity against human tumor cell lines. This suggests the potential application of these compounds in cancer research (Liszkiewicz et al., 2003).
Corrosion Inhibition : Oxadiazole derivatives have also been evaluated as corrosion inhibitors. A study synthesized new oxadiazole derivatives and tested their efficiency in inhibiting corrosion on mild steel, revealing significant inhibition efficiency (Kalia et al., 2020).
Synthesis of Triazole Derivatives : Research on the synthesis of 1,2,4-triazole derivatives from 1,3,4-oxadiazole derivatives demonstrated the potential of these compounds in creating diverse chemical structures with various biological activities (Bektaş et al., 2007).
Safety And Hazards
The safety data sheet for 4-(Methylthio)benzyl chloride, a related compound, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection .
Future Directions
The future directions for research on “5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in 1,3,4-oxadiazoles for their broad range of chemical and biological properties , “5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine” could be a promising candidate for future studies.
properties
IUPAC Name |
5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-15-8-4-2-7(3-5-8)6-9-12-13-10(11)14-9/h2-5H,6H2,1H3,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCXFRFWZVYRML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC2=NN=C(O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670526 |
Source


|
| Record name | 5-{[4-(Methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine | |
CAS RN |
1177316-64-1 |
Source


|
| Record name | 5-{[4-(Methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)




![6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B1371599.png)

![tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate](/img/structure/B1371601.png)




![N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1371614.png)